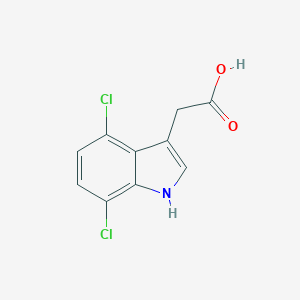

2-(4,7-dichloro-1H-indol-3-yl)acetic acid

Vue d'ensemble

Description

2-(4,7-Dichloro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. Indole derivatives have been extensively studied for their potential therapeutic applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of chlorine atoms at positions 4 and 7 of the indole ring enhances the compound’s reactivity and potential biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid typically involves the chlorination of indole derivatives followed by acylation. One common method includes the reaction of 4,7-dichloroindole with chloroacetic acid under acidic conditions to yield the desired product . The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are essential to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(4,7-Dichloro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as amines or alcohols.

Substitution: Electrophilic substitution reactions are common due to the presence of chlorine atoms, which can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogen exchange reactions using reagents like sodium iodide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized indole derivatives .

Applications De Recherche Scientifique

2-(4,7-Dichloro-1H-indol-3-yl)acetic acid has several scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, inhibiting their activity and leading to therapeutic effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . The anticancer activity could be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the chlorine atoms.

4,7-Dichloroindole: A precursor in the synthesis of 2-(4,7-dichloro-1H-indol-3-yl)acetic acid, sharing the chlorinated indole core.

Uniqueness: this compound is unique due to the presence of both chlorine atoms and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. The chlorination enhances its potential as a therapeutic agent by increasing its ability to interact with biological targets .

Activité Biologique

2-(4,7-Dichloro-1H-indol-3-yl)acetic acid is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to other indole derivatives known for their diverse pharmacological properties, including antitumor, antihyperglycemic, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Indole derivatives, including this compound, exhibit significant biochemical interactions. Notably, they can modulate key cellular pathways and influence gene expression. The compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme involved in various cellular processes such as metabolism and signaling pathways.

| Property | Description |

|---|---|

| GSK-3 Inhibition | Modulates glycogen metabolism and cell signaling |

| Cell Signaling | Influences pathways related to proliferation and apoptosis |

| Gene Expression | Alters expression patterns of genes involved in cellular functions |

Cellular Effects

The compound's influence on cellular processes includes alterations in cell proliferation, differentiation, and apoptosis. Its interaction with specific receptors and enzymes leads to either inhibition or activation of various biological functions. For instance, the modulation of GSK-3 activity can result in significant changes in cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism underlying the biological activity of this compound involves its binding to target proteins and receptors. This interaction can lead to downstream effects that modify cellular behavior. Studies indicate that indole derivatives often demonstrate stability and sustained biological activity under controlled laboratory conditions.

Dosage Effects in Animal Models

Research has demonstrated that the effects of this compound vary significantly with dosage in animal models. Lower doses tend to exhibit therapeutic benefits, while higher doses may result in toxic effects. This dose-dependent response is critical for evaluating the safety and efficacy of the compound in potential therapeutic applications.

Case Studies

Several studies have investigated the antitumor potential of indole derivatives similar to this compound. For example:

- Antitumor Activity : In vitro studies have shown that related indole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against colon carcinoma (HT29) and lung carcinoma (H460M), demonstrating significant cytotoxicity with IC50 values indicating effective inhibition of tumor growth .

- Antihyperglycemic Potential : A study on indole-3-acetamides revealed their ability to inhibit α-amylase enzyme activity, suggesting potential use in managing hyperglycemia. The most active compounds showed IC50 values comparable to standard antihyperglycemic agents .

Table 2: Case Study Results

| Study Focus | Cell Line Tested | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| Antitumor Activity | HT29 (Colon Carcinoma) | 10 - 20 | Significant cytotoxicity |

| Antihyperglycemic Potential | α-Amylase | 1.09 - 2.84 | Moderate inhibition |

Propriétés

IUPAC Name |

2-(4,7-dichloro-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-6-1-2-7(12)10-9(6)5(4-13-10)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOZTVITJDDLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=CN2)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315536 | |

| Record name | (4,7-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63352-96-5 | |

| Record name | NSC295297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,7-Dichloro-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.